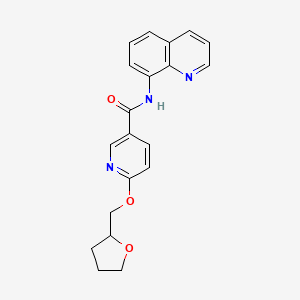
N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Quinoline moiety : A bicyclic aromatic compound known for various biological activities.
- Nicotinamide : A derivative of niacin (vitamin B3) that plays a crucial role in cellular metabolism.
- Tetrahydrofuran substituent : A five-membered cyclic ether that enhances solubility and bioavailability.
Research indicates that quinoline derivatives often exhibit biological activities through several mechanisms:
- Antioxidant Activity : Quinoline derivatives can scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition : Many quinoline compounds inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- DNA Intercalation : Some studies suggest that quinoline derivatives can intercalate DNA, potentially leading to anticancer effects by disrupting DNA replication.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance:
- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. The IC50 values indicate effective inhibition of cell proliferation, with some derivatives demonstrating potency comparable to established chemotherapeutics.
Anti-inflammatory Effects
Quinoline derivatives have been evaluated for their anti-inflammatory properties. The mechanism involves the inhibition of nitric oxide production and suppression of pro-inflammatory cytokines.
- Inhibition of iNOS and COX-2 : Studies have shown that these compounds can significantly reduce the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in inflammatory responses .
Case Studies
- Case Study on Anticancer Efficacy :
- Clinical Relevance :
属性
IUPAC Name |
6-(oxolan-2-ylmethoxy)-N-quinolin-8-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(23-17-7-1-4-14-5-2-10-21-19(14)17)15-8-9-18(22-12-15)26-13-16-6-3-11-25-16/h1-2,4-5,7-10,12,16H,3,6,11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQYLNFHGKOHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














